molecular formula C20H17ClN2O4 B236146 N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide

N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide

Cat. No. B236146
M. Wt: 384.8 g/mol
InChI Key: RRCVGSGMCJVBMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is critical for maintaining proper hydration of the airway surface liquid in the lungs. Mutations in the CFTR gene lead to the development of cystic fibrosis, a life-threatening genetic disease that affects multiple organs, including the lungs, pancreas, and liver. CFTRinh-172 has been extensively studied as a potential therapeutic agent for cystic fibrosis.

Mechanism of Action

N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide inhibits the function of the CFTR protein by binding to a specific site on the protein. This binding prevents the opening of the chloride ion channel, leading to a decrease in chloride transport and hydration of the airway surface liquid. This compound has been shown to be highly selective for CFTR, with minimal effects on other ion channels and transporters.
Biochemical and physiological effects:
This compound has been shown to increase the activity of mutated CFTR proteins, leading to improved chloride transport and hydration of the airway surface liquid. This compound has also been shown to reduce inflammation and bacterial load in the lungs of cystic fibrosis patients. In addition, this compound has been shown to have anti-inflammatory effects in other disease models, such as acute lung injury and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide is a highly specific inhibitor of CFTR, with minimal effects on other ion channels and transporters. This specificity makes this compound an ideal tool for studying the function of CFTR in vitro and in vivo. However, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in some experimental settings. In addition, this compound has not yet been approved for clinical use, which limits its potential application in human studies.

Future Directions

1. Development of more potent and selective CFTR inhibitors for the treatment of cystic fibrosis.
2. Investigation of the role of CFTR in other disease models, such as chronic obstructive pulmonary disease and asthma.
3. Development of N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide analogs with improved solubility and pharmacokinetic properties.
4. Investigation of the long-term safety and efficacy of CFTR inhibitors in animal models and human clinical trials.
5. Development of combination therapies that target multiple aspects of cystic fibrosis pathophysiology, including CFTR function, inflammation, and bacterial infection.

Synthesis Methods

N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide can be synthesized using a multi-step organic synthesis approach. The synthesis involves the reaction of 5-chloro-2-methoxybenzoic acid with 4-methyl-3-nitroaniline to form an intermediate, which is then reduced to the corresponding amine. The amine is then reacted with furan-2-carboxylic acid to form the final product, this compound.

Scientific Research Applications

N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been extensively studied as a potential therapeutic agent for cystic fibrosis. In preclinical studies, this compound has been shown to increase the activity of mutated CFTR proteins, leading to improved chloride transport and hydration of the airway surface liquid. This compound has also been shown to reduce inflammation and bacterial load in the lungs of cystic fibrosis patients.

properties

Molecular Formula

C20H17ClN2O4

Molecular Weight

384.8 g/mol

IUPAC Name

N-[3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C20H17ClN2O4/c1-12-5-7-14(22-20(25)18-4-3-9-27-18)11-16(12)23-19(24)15-10-13(21)6-8-17(15)26-2/h3-11H,1-2H3,(H,22,25)(H,23,24)

InChI Key

RRCVGSGMCJVBMX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C=CC(=C3)Cl)OC

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.